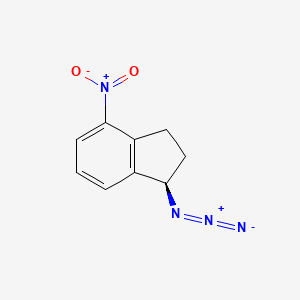

(1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene

Description

Strategic Importance of Indane Derivatives in Stereochemistry

The rigid bicyclic structure of the indane core provides a well-defined conformational framework, making it an excellent scaffold for stereochemical control. researchgate.net The precise spatial arrangement of substituents on the indane ring system is critical for molecular recognition and biological activity. youtube.com In drug discovery, the specific stereoisomer of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. youtube.com Therefore, the ability to synthesize enantiomerically pure indane derivatives is of paramount importance. mdpi.com

Chiral indane derivatives have been incorporated into a wide array of biologically active molecules and are key components in the design of chiral ligands for asymmetric catalysis. researchgate.net The stereogenic center at the C1 position of "(1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene" dictates the spatial orientation of the azido (B1232118) group, which in turn can influence the stereochemical outcome of subsequent transformations.

Table 1: Examples of Bioactive Indane Derivatives

| Compound Name | Biological Activity |

| Indinavir | HIV protease inhibitor |

| Rasagiline | Anti-Parkinson's agent |

| Donepezil | Acetylcholinesterase inhibitor for Alzheimer's disease |

Synthetic Utility of Azido and Nitro Functional Groups in Tandem Transformations

The azido (N₃) and nitro (NO₂) groups are not merely substituents on the indane scaffold; they are versatile functional handles that can participate in a wide range of chemical transformations. Their presence in a single molecule, as in "this compound," opens up possibilities for complex tandem reactions, where multiple bonds are formed in a single synthetic operation.

The azido group is a highly energetic functionality that can serve as a precursor to amines via reduction, a partner in cycloaddition reactions (e.g., the Huisgen 1,3-dipolar cycloaddition to form triazoles), and a source of nitrenes for C-H amination and aziridination reactions. core.ac.ukresearchgate.net The nitro group , a strong electron-withdrawing group, can be reduced to an amino group, act as a Michael acceptor in its unsaturated form (nitroalkene), and participate in various C-C bond-forming reactions. researchgate.netacs.org

The combination of these two functionalities on a chiral indane backbone allows for a diverse array of tandem transformations. For instance, the sequential or simultaneous reduction of both the azido and nitro groups can lead to the formation of diaminoindane derivatives, which are valuable chiral diamine ligands and building blocks for pharmaceuticals. researchgate.netresearchgate.net Furthermore, the intramolecular reaction between the azido group and a derivative of the nitro group could lead to the formation of novel heterocyclic systems fused to the indane core. core.ac.uknih.govacs.orgresearchgate.netrsc.org

Table 2: Key Transformations of Azido and Nitro Groups

| Functional Group | Reagent/Condition | Product Functional Group |

| Azido (R-N₃) | H₂, Pd/C | Amine (R-NH₂) |

| Alkyne, Cu(I) | Triazole | |

| PPh₃, H₂O | Amine (R-NH₂) | |

| Nitro (R-NO₂) | H₂, Pd/C or SnCl₂, HCl | Amine (R-NH₂) |

| Base (for α-protons) | Nitronate anion | |

| Reducing agents (e.g., NaBH₄) | Varies (amine, hydroxylamine) |

Overview of Research Trajectories for Chiral Indene (B144670) Systems

The development of new stereoselective methods for the synthesis of chiral indanes remains an active area of research. acs.orgresearchgate.netnih.gov Current research trajectories are focused on several key areas:

Development of Novel Catalytic Asymmetric Methods: The design and application of new chiral catalysts, including transition metal complexes and organocatalysts, for the enantioselective synthesis of indane derivatives are continuously being explored. acs.orgnih.govresearchgate.netmdpi.com This includes asymmetric hydrogenation, cyclization, and C-H functionalization reactions.

Expansion of Substrate Scope and Functional Group Tolerance: Researchers are working to expand the range of starting materials that can be used to synthesize chiral indanes and to develop methods that are tolerant of a wide variety of functional groups. researchgate.net

Application in the Synthesis of Complex Molecules: Chiral indane building blocks are being increasingly utilized in the total synthesis of natural products and the development of new drug candidates. nih.govmdpi.com The unique stereochemical and conformational properties of the indane scaffold are being leveraged to create molecules with enhanced biological activity and selectivity.

Exploration of Tandem Reactions: The design of novel tandem reactions that can rapidly build molecular complexity from simple chiral indane precursors is a major focus. The strategic placement of functional groups, such as the azido and nitro groups in "this compound," is crucial for the success of these strategies. rsc.org

Computational and Mechanistic Studies: A deeper understanding of the reaction mechanisms and the factors that control stereoselectivity is being pursued through computational modeling and experimental mechanistic studies. This knowledge is essential for the rational design of new and improved synthetic methods.

The future of chiral indene chemistry is bright, with the potential for these scaffolds to play an increasingly important role in the development of new medicines, materials, and technologies. nih.govdrugtargetreview.comchiralpedia.com The continued exploration of compounds like "this compound" will undoubtedly lead to new discoveries and innovations in the field of organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-azido-4-nitro-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-12-11-8-5-4-7-6(8)2-1-3-9(7)13(14)15/h1-3,8H,4-5H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDDTJLQEMSCPG-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N=[N+]=[N-])C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N=[N+]=[N-])C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthetic Methodologies for 1r 1 Azido 4 Nitro 2,3 Dihydro 1h Indene

Precursor Synthesis and Scaffold Functionalization

The construction of the target molecule begins with the formation of a suitable chiral 2,3-dihydro-1H-indene (also known as indane) scaffold, which is subsequently functionalized with the required nitro and azido (B1232118) groups.

The synthesis of chiral indene (B144670) and indane derivatives is a well-established area of organic synthesis. researchgate.netresearchgate.net These frameworks are present in numerous biologically active natural products and pharmaceutical agents. researchgate.netoaepublish.com Catalytic asymmetric methods are often employed to generate the chiral core with high enantiopurity.

One common approach involves the asymmetric reduction of a prochiral indanone precursor. For instance, 4-nitro-2,3-dihydro-1H-inden-1-one can be subjected to asymmetric hydrogenation or transfer hydrogenation using a chiral catalyst, such as a Ru- or Rh-complex with chiral ligands, to produce the corresponding (R)-1-hydroxy-4-nitro-2,3-dihydro-1H-indene. This chiral alcohol then serves as a key intermediate for the introduction of the azido group.

Alternatively, chiral indane derivatives can be synthesized through transition-metal-catalyzed asymmetric cyclization reactions. researchgate.net For example, palladium-catalyzed asymmetric allylic alkylation can be utilized to construct the five-membered ring with a defined stereocenter. researchgate.net

Table 1: Representative Methods for Chiral Indane Precursor Synthesis

| Precursor | Reaction Type | Catalyst/Reagent | Enantiomeric Excess (ee) |

| 1-Indanone (B140024) | Asymmetric Hydrogenation | Chiral Ru-complex | >95% |

| Substituted Styrene (B11656) | Intramolecular Asymmetric C-H Arylation | Chiral Pd-catalyst | up to 96:4 er |

| 2-Allylbenzaldehyde | Asymmetric Intramolecular Ene Reaction | Chiral Lewis Acid | >90% |

Note: This table presents generalized data for the synthesis of chiral indane derivatives; specific results for 4-nitro-substituted systems may vary.

The introduction of the nitro group at the C4 position of the 2,3-dihydro-1H-indene ring is typically achieved through electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring govern the regioselectivity of the nitration reaction. In the case of an unsubstituted indane, nitration tends to occur at the C5 position. Therefore, to achieve 4-nitration, it is often advantageous to perform the nitration on a precursor that directs the incoming electrophile to the desired position or to utilize specific reaction conditions that favor C4 substitution.

For instance, nitration of 1-indanone can provide a mixture of isomers, but the 4-nitro-1-indanone can be isolated and then used as the precursor for the asymmetric reduction mentioned previously. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. osi.lv The conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration or side reactions. Zeolite catalysts have also been employed to enhance the regioselectivity of nitration reactions on substituted aromatic compounds, often favoring the para-isomer. google.com

The final and most critical step in the synthesis of (1R)-1-azido-4-nitro-2,3-dihydro-1H-indene is the enantioselective introduction of the azido group. This can be accomplished through several strategies.

A common and effective method for introducing an azide (B81097) group is through a stereospecific nucleophilic substitution (SN2) reaction. nih.gov This approach requires a chiral precursor with a good leaving group at the C1 position and the opposite (S)-configuration. The azide ion (N₃⁻), being an excellent nucleophile, attacks the electrophilic carbon, displacing the leaving group with inversion of configuration to yield the desired (R)-azide. masterorganicchemistry.com

A suitable precursor for this reaction is (1S)-1-hydroxy-4-nitro-2,3-dihydro-1H-indene. The hydroxyl group can be converted into a better leaving group, such as a tosylate, mesylate, or triflate. Treatment of this activated alcohol with an azide salt, like sodium azide (NaN₃) or tetrabutylammonium (B224687) azide, in a polar aprotic solvent such as DMF or DMSO, facilitates the SN2 reaction. nih.gov

Reaction Scheme: SN2 Azidation (1S)-1-OMs-4-nitro-2,3-dihydro-1H-indene + NaN₃ → (1R)-1-N₃-4-nitro-2,3-dihydro-1H-indene + NaOMs

Table 2: Typical Conditions for Nucleophilic Azidation

| Substrate | Leaving Group | Azide Source | Solvent | Yield | Stereochemistry |

| Chiral Secondary Alcohol | Mesylate (-OMs) | NaN₃ | DMF | High | Inversion |

| Chiral Secondary Alcohol | Tosylate (-OTs) | LiN₃ | Acetone | High | Inversion |

| Chiral Secondary Halide | Halide (-Br, -I) | NaN₃ | DMSO | Moderate to High | Inversion |

Azide transfer reactions offer another route for the introduction of the azido group. In these reactions, a diazo transfer reagent is used to deliver the N₃ group to a nucleophilic substrate. organic-chemistry.org To achieve enantioselectivity, a chiral catalyst can be employed to control the facial selectivity of the azide addition to a prochiral substrate, such as an enolate or an organometallic species.

While less common for the direct azidation of a C-H bond in an indane system, related strategies involving the asymmetric azidation of alkenes followed by reduction could be envisioned. For example, a prochiral indene could undergo an asymmetric azidation reaction catalyzed by a chiral transition metal complex.

More relevantly, chiral azide transfer agents can be used. These reagents incorporate a chiral auxiliary that directs the delivery of the azide group to one face of the substrate. nih.gov Imidazole-1-sulfonyl azide and its derivatives are common diazo transfer reagents. organic-chemistry.org

Biocatalysis presents an environmentally friendly and highly selective alternative for the synthesis of chiral molecules. researchgate.net While direct enzymatic azidation is still a developing field, enzymes can be effectively used to generate chiral precursors for subsequent chemical azidation. researchgate.net

For example, a ketone reductase (KRED) can be used for the asymmetric reduction of 4-nitro-1-indanone to produce (1S)-1-hydroxy-4-nitro-2,3-dihydro-1H-indene with high enantiomeric excess. This chiral alcohol is then an ideal precursor for the stereospecific nucleophilic azidation described in section 2.1.3.1. Similarly, lipases can be used for the kinetic resolution of a racemic mixture of 1-hydroxy-4-nitro-2,3-dihydro-1H-indene, providing access to the enantiopure alcohol.

Imine reductases (IREDs) have also been engineered to catalyze the asymmetric synthesis of chiral amino indane derivatives, which could potentially be converted to the corresponding azides. researchgate.netnih.gov

Table 3: Enzymatic Methods for Chiral Precursor Synthesis

| Enzyme Type | Reaction | Substrate | Product | Enantiomeric Excess (ee) |

| Ketone Reductase (KRED) | Asymmetric Reduction | Prochiral Ketone | Chiral Alcohol | >99% |

| Lipase | Kinetic Resolution | Racemic Alcohol | Enantioenriched Alcohol and Ester | >95% |

| Imine Reductase (IRED) | Asymmetric Reductive Amination | Imine | Chiral Amine | >99% |

Asymmetric Incorporation of the Azido Moiety

Catalytic Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure compounds like this compound relies on catalytic asymmetric methods. These approaches use chiral catalysts to control the stereochemical outcome of a reaction, yielding a predominance of one enantiomer over the other. The primary strategies involve transition metal catalysis and organocatalysis, both of which offer powerful tools for establishing stereocenters.

Transition Metal-Catalyzed Enantioselective Routes

Transition metal catalysis is a cornerstone of asymmetric synthesis, capable of facilitating a wide range of transformations with high enantioselectivity. nih.gov For the synthesis of the target molecule, a potential strategy would involve the asymmetric azidation of a suitable precursor, such as 4-nitro-1H-indene.

This transformation could theoretically be achieved through several transition metal-catalyzed pathways. For instance, palladium-catalyzed reactions have been successfully employed for the enantioselective azidation of unactivated alkenes. nih.gov Such a method typically involves a chiral ligand coordinating to the metal center, which then directs the addition of an azide source across the double bond of the substrate. A hypothetical reaction for the synthesis of the target compound might use a chiral palladium(II) complex to catalyze the reaction between 4-nitro-1H-indene and an azide-transfer reagent. The design of the chiral ligand, often a derivative of pyridinyl-oxazoline (Pyox), would be critical for achieving high stereocontrol. nih.gov

Other metals, such as copper or iron, are also known to catalyze azidation reactions. Copper(II)/BOX (bisoxazoline) complexes, for example, have been used in the enantioselective cycloaddition of vinyl azides, demonstrating their utility in forming chiral azide-containing products under mild conditions. nih.gov Adapting such a system for the direct azidation of a 4-nitroindene precursor would be a plausible, though currently unreported, synthetic route.

Organocatalytic Methodologies for Stereocontrol

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal-based catalysis. mdpi.com These catalysts operate through various activation modes, including the formation of transient iminium or enamine intermediates, or through hydrogen bonding interactions.

For the stereocontrolled synthesis of this compound, an organocatalytic approach could involve the conjugate addition of an azide nucleophile to an α,β-unsaturated precursor derived from 4-nitroindanone. For example, a chiral squaramide or thiourea (B124793) catalyst could be used to activate an electrophile, such as a nitroalkene, for attack by an azide source. mdpi.com These catalysts function as hydrogen-bond donors, orienting the substrates in a chiral environment to direct the nucleophilic attack to one face of the molecule.

Alternatively, chiral phosphoric acids have proven effective in a variety of asymmetric cycloadditions and addition reactions. mdpi.com A hypothetical route could involve the activation of a suitable indene-derived substrate by a chiral phosphoric acid, facilitating a highly enantioselective addition of an azide anion. The success of such a reaction would depend on the precise catalyst structure and reaction conditions to achieve high levels of stereocontrol. mdpi.commdpi.com

Multi-Component and Cascade Reaction Sequences

To enhance synthetic efficiency, multi-component and cascade reactions offer elegant strategies for building molecular complexity in a single operation. These approaches minimize waste and reduce the number of purification steps required compared to traditional linear syntheses. researchgate.netmdpi.com

One-Pot Transformations for Enhanced Efficiency

Multi-component reactions (MCRs) combine three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of each reactant. researchgate.netnih.gov While no specific MCR has been reported for the synthesis of this compound, one can envision a hypothetical one-pot process.

For example, a process could be designed starting from simpler precursors like a substituted benzaldehyde, a nitroalkane, and a source of azide. Under the influence of a suitable catalyst, these components could assemble in a domino fashion to construct the indene skeleton and install the nitro and azido functionalities. The development of such a reaction would require careful selection of catalysts and conditions to control both the chemo- and stereoselectivity of the multiple bond-forming events. rsc.org

Domino and Tandem Cyclization Strategies

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. mdpi.com20.210.105 This strategy is highly effective for constructing complex polycyclic systems. 20.210.105

A potential cascade pathway to the target molecule could begin with an intermolecular reaction that sets the stage for a subsequent intramolecular cyclization. For instance, an organocatalyzed Michael addition of a suitable nucleophile to a precursor of 4-nitroindene could generate an intermediate that is poised to undergo a stereoselective intramolecular cyclization, thereby forming the five-membered ring and establishing the chiral center at the C1 position. researchgate.net The azido group could either be introduced at the beginning or installed during the cascade sequence. The design of the initial substrate and the choice of catalyst would be paramount to ensure the efficiency and stereoselectivity of the entire cascade process. mdpi.comresearchgate.net

Unable to Generate Article Due to Lack of Specific Scientific Data

After a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data regarding the chemical reactivity and transformation pathways of the compound This compound .

The performed searches yielded general information on the distinct reactions of functional groups present in the molecule—namely, the azido and nitro groups. This included established principles of:

1,3-Dipolar Cycloaddition (Click Chemistry): The general reactivity of organic azides with alkynes and alkenes to form triazoles is well-documented. organic-chemistry.orgwikipedia.orgyoutube.comnih.govnih.gov

Nitrene Formation and Decomposition: The thermal and photochemical decomposition of organic azides to form highly reactive nitrene intermediates is a known pathway. wikipedia.orgnih.govrsc.orgnih.govresearchgate.net

Intramolecular Cyclization: General routes for synthesizing indazoles from precursors containing nitro and other suitable functional groups have been described. organic-chemistry.orgiaea.orgcaribjscitech.comorganic-chemistry.orgnih.gov For instance, the photochemical decomposition of related compounds like 4-azidoindane and 5-azidoindane has been studied, though these analogues lack the critical nitro-substituent. rsc.org

However, no specific studies, experimental data, reaction conditions, yields, regioselectivity analyses, or detailed research findings concerning This compound itself were found.

To generate a scientifically accurate and thorough article that adheres strictly to the requested outline, specific research detailing the reactions of this particular compound is necessary. Extrapolating from the general behavior of azido or nitro compounds would be speculative and would not meet the required standards of scientific accuracy and specificity for the subject. Without dedicated studies on this compound, it is not possible to create the detailed data tables and in-depth discussion of its specific chemical transformations as requested in the instructions.

Therefore, the article cannot be generated at this time.

Chemical Reactivity and Transformation Pathways of 1r 1 Azido 4 Nitro 2,3 Dihydro 1h Indene

Reactions of the Azido (B1232118) Functional Group

Azidohydroxylation and Aminoazidation Reactions

The synthesis of vicinal azido alcohols (azidohydroxylation) and diamines (aminoazidation) are important transformations that typically proceed from alkene precursors. In the context of (1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene, these reactions would relate to its synthesis from 4-nitro-1H-indene. Asymmetric azidohydroxylation of styrene (B11656) derivatives, which are structurally related to indene (B144670), has been achieved through chemo-enzymatic cascades. rsc.org

These processes often involve two key steps:

Asymmetric Epoxidation : An alkene is first converted into a chiral epoxide. This can be accomplished using biocatalysts like styrene monooxygenases. rsc.org

Regioselective Azidolysis : The resulting epoxide undergoes ring-opening upon nucleophilic attack by an azide (B81097) ion (N₃⁻). This step, known as azidolysis, can be catalyzed by enzymes such as halohydrin dehalogenases or proceed chemically, yielding a chiral azido alcohol. rsc.org

By controlling the regioselectivity of the azide attack on the epoxide intermediate derived from 4-nitro-1H-indene, either (1R,2S)-1-azido-4-nitro-2,3-dihydro-1H-inden-2-ol or (1S,2R)-2-azido-4-nitro-2,3-dihydro-1H-inden-1-ol could theoretically be synthesized. The specific stereochemistry of the final product is dictated by the enantioselectivity of the epoxidation step and the regioselectivity of the subsequent nucleophilic ring-opening. Such enantioenriched azido alcohols are valuable precursors for chiral 1,2-amino alcohols. rsc.org

Reactions of the Nitro Functional Group

The nitro group on the aromatic ring of this compound is a versatile functional handle that can undergo several important transformations.

Selective Reduction Strategies to Amino and Other Nitrogen-Containing Groups

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org The challenge in the context of this compound lies in achieving this reduction chemoselectively without affecting the azide moiety. A variety of reagents and conditions have been developed for this purpose. organic-chemistry.org

Metal-based reducing systems are commonly employed. For instance, indium metal in the presence of HCl in aqueous media has been shown to efficiently reduce both nitro and azide groups to amines, but conditions can be tuned for selectivity. scispace.comsemanticscholar.org Other common methods include the use of zinc or tin in acidic media. google.com A particularly mild and efficient system for reducing aromatic nitro compounds on a solid support involves the use of Al/NiCl₂·6H₂O or Al/NH₄Cl, which demonstrates good functional group tolerance. researchgate.net

The following table summarizes various strategies for the selective reduction of aromatic nitro groups.

| Reagent/System | Conditions | Advantages | Potential Side Reactions |

| Fe/HCl or Fe/NH₄Cl | Acidic aqueous media | Inexpensive, widely used. | May not be suitable for acid-sensitive substrates. |

| SnCl₂/HCl | Acidic conditions | Effective for aromatic nitro groups. | Produces tin byproducts that can be difficult to remove. |

| Indium/HCl | Aqueous THF, room temp | Mild conditions, high yields. scispace.com | Can also reduce azides if not controlled. scispace.com |

| NaBH₄/Catalyst | Various (e.g., Ni(PPh₃)₄) | Increases reducing power of NaBH₄. jsynthchem.com | Catalyst may be expensive or air-sensitive. |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Clean, high-yielding. | Often reduces azides and other functional groups. wikipedia.org |

| Al/NiCl₂·6H₂O | Solid phase or solution | Mild, neutral conditions, simple work-up. researchgate.net | - |

Beyond complete reduction to the amine, partial reduction can yield other nitrogen-containing groups. For example, using reagents like zinc dust with ammonium (B1175870) chloride can lead to the formation of the corresponding hydroxylamine. wikipedia.org

Activation of the Indane Scaffold for Nucleophilic Processes

The nitro group is a powerful electron-withdrawing group, a property that significantly influences the reactivity of the indane scaffold. researchgate.netmdpi.com By withdrawing electron density from the aromatic ring through both inductive and resonance effects, the nitro group activates the ring toward nucleophilic aromatic substitution (SₙAr). rsc.orgnih.gov

This activation makes the carbon atoms ortho and para to the nitro group electrophilic and thus susceptible to attack by nucleophiles. In the case of this compound, the positions on the aromatic ring are activated, allowing for the potential displacement of other leaving groups if present, or in some cases, even a hydride ion (SₙAr-H). nih.gov The strong activation provided by the nitro group is crucial for facilitating reactions that would otherwise not occur on an unactivated benzene (B151609) ring. The presence of the nitro group makes the sp² carbon to which it is attached a viable site for nucleophilic attack, potentially leading to substitution. nih.gov

Participation as a Leaving Group in Eliminative Cascade Reactions

While less common than its role as an activating group, the nitro group can also function as a leaving group, particularly when attached to a position that can stabilize an intermediate anion. researchgate.netmdpi.com In certain molecular contexts, the nitro group can be displaced by a nucleophile in a substitution reaction. stackexchange.comck12.org

Research has shown that the nitro group can play a multifaceted role in base-promoted cascade reactions involving indane structures. researchgate.netnih.gov In one such documented cascade, the nitro group first acts as an electron-withdrawing group to facilitate a Michael addition. The resulting nitronate intermediate then behaves as a nucleophile in a subsequent step. Finally, an allylic nitro group can act as a leaving group to complete the cascade, leading to the formation of complex, fused heterocyclic systems like indane-fused dihydrofurans. researchgate.netnih.gov This "chameleonic" nature highlights the sophisticated reactivity pathways that the nitro group can enable. nih.gov

Mechanistic Investigations and Reaction Dynamics

Detailed Elucidation of Reaction Mechanisms

The formation of (1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene typically involves the enantioselective azidation of a suitable precursor, such as 4-nitro-1H-indene. The mechanism of such reactions is highly dependent on the catalytic system employed. While specific studies on this exact molecule are not extensively documented in publicly available literature, mechanistic insights can be drawn from analogous asymmetric azidation reactions of prochiral olefins.

One plausible pathway involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand, which coordinates with an azide (B81097) source. The catalyst then delivers the azide nucleophile to one face of the indene (B144670) double bond, leading to the formation of the (R)-enantiomer with high selectivity. Computational studies on similar systems suggest that the stereochemical outcome is dictated by the steric and electronic interactions within the catalyst-substrate complex in the transition state.

For instance, in related enantioselective azide additions to nitroalkenes, the development of catalyst systems that can effectively control the linear and ambident nature of the azide nucleophile is crucial. nih.gov The mechanism often involves the formation of a catalyst-azide complex that then reacts with the nitro-activated olefin. The precise coordination geometry of the substrate to the chiral catalyst is paramount in determining the facial selectivity of the azide attack.

Role of Intermediates and Transition States

The stereochemistry of this compound is established during the key stereodetermining step of its synthesis. The transition state of this step is the energetic bottleneck that dictates both the rate and the enantioselectivity of the reaction. Computational modeling, such as Density Functional Theory (DFT), is a powerful tool for visualizing and analyzing the geometry and energy of these transient structures.

In a hypothetical catalyzed azidation of 4-nitro-1H-indene, the transition state would involve the simultaneous or sequential formation of the C-N bond and the breaking of a bond within the azide source, all within the chiral environment of the catalyst. The relative energies of the transition states leading to the (R) and (S) enantiomers determine the enantiomeric excess of the product. Factors influencing these energies include non-covalent interactions like hydrogen bonding, steric repulsion, and electrostatic interactions between the substrate, the catalyst, and the azide source.

For example, in the isomerization of meta-substituted asymmetric azobenzenes, the transition state for rotation around the N=N bond has been conceptualized as involving a phenylnitrenium ion. mdpi.com While a different type of reaction, this highlights how understanding the electronic nature of intermediates and transition states is key to predicting reaction outcomes.

Catalyst-Substrate Interactions and Chiral Induction Principles

The principle of chiral induction in the synthesis of this compound relies on the creation of a diastereomeric relationship between the chiral catalyst and the prochiral substrate in the transition state. The catalyst essentially creates a chiral pocket or environment that favors the approach of the azide nucleophile from a specific direction.

The design of the chiral ligand is critical. Ligands that form stable, well-defined complexes with the metal center and possess steric and electronic features capable of effective stereochemical communication are essential for high enantioselectivity. In some catalytic systems, even the achiral counterion of a chiral ion pair catalyst can significantly enhance performance by influencing the catalyst's structure and reactivity. nih.gov

For instance, the use of C2-symmetric chiral diene ligands in rhodium-catalyzed asymmetric additions has demonstrated high efficacy. organic-chemistry.org The geometry of the metal-ligand complex dictates the trajectory of the incoming nucleophile. In the context of synthesizing our target molecule, a catalyst would need to effectively differentiate between the two prochiral faces of the 4-nitro-1H-indene precursor.

Table 1: Key Factors in Catalyst-Substrate Interactions for Chiral Induction

| Factor | Description |

| Ligand Bite Angle | The angle between the two coordinating atoms of a bidentate ligand, which influences the geometry and reactivity of the metal center. |

| Steric Hindrance | Bulky groups on the chiral ligand can block one face of the substrate, directing the nucleophile to the other. |

| Electronic Effects | Electron-donating or -withdrawing groups on the ligand can modulate the electrophilicity of the metal center and the nucleophilicity of the azide. |

| Non-Covalent Interactions | Hydrogen bonding, π-π stacking, and van der Waals forces between the catalyst and substrate can stabilize the desired transition state. |

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic studies provide quantitative information about the rates of chemical reactions, offering insights into the reaction mechanism. For the formation of this compound, a kinetic analysis would involve measuring the reaction rate as a function of the concentrations of the substrate, catalyst, and azide source. This data can help to determine the rate law and identify the rate-determining step of the reaction.

Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction, including the enthalpy and entropy of reaction. These parameters determine the position of the equilibrium and the relative stability of reactants, intermediates, and products. The enthalpy of formation for related compounds like 1-azido-4-nitrobenzene (B1266194) has been determined, providing a reference for the energetic properties of such molecules. nist.govnist.gov

Table 2: Hypothetical Kinetic and Thermodynamic Parameters of Interest

| Parameter | Symbol | Significance in the Synthesis of this compound |

| Rate Constant | k | Quantifies the speed of the azidation reaction. |

| Activation Energy | Ea | The minimum energy required for the reaction to occur; a lower Ea implies a faster reaction. |

| Enthalpy of Reaction | ΔH | The heat absorbed or released during the reaction; indicates whether the reaction is exothermic or endothermic. |

| Entropy of Reaction | ΔS | The change in disorder during the reaction; influences the spontaneity of the reaction. |

| Gibbs Free Energy | ΔG | Determines the spontaneity of the reaction at a given temperature. |

Advanced Spectroscopic and Structural Characterization of Derivatives and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and stereochemical relationships of atoms. For derivatives of 2,3-dihydro-1H-indene, a full suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY and HSQC, is used to assign all proton and carbon signals unequivocally.

In the ¹H NMR spectrum of the dihydroindene core, the protons of the five-membered ring present a complex but informative pattern. researchgate.net The proton at the C1 position (H1), being adjacent to a stereocenter, typically appears as a triplet or doublet of doublets depending on its coupling with the C2 protons. The four protons on the C2 and C3 methylene (B1212753) groups are often diastereotopic and exhibit complex splitting patterns, appearing as distinct multiplets. researchgate.net

The assignment of absolute configuration at the C1 position can be further confirmed using chiral derivatizing agents or chiral solvating agents, which induce diastereomeric environments that can be distinguished in the NMR spectrum. researchgate.net This empirical method is a powerful tool for stereochemical assignment in the absence of single crystals for X-ray analysis. nih.gov

Table 1: Predicted ¹H NMR Data for the Dihydroindene Core

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H1 | 4.5 - 5.0 | t or dd | J(H1, H2) ≈ 7-8 |

| H2a | 2.0 - 2.6 | m | J(H2a, H2b) ≈ 12-14; J(H2a, H1), J(H2a, H3) |

| H2b | 2.4 - 2.9 | m | J(H2b, H2a) ≈ 12-14; J(H2b, H1), J(H2b, H3) |

| H3a | 2.9 - 3.2 | m | J(H3a, H3b) ≈ 16-18; J(H3a, H2) |

| H3b | 3.1 - 3.4 | m | J(H3b, H3a) ≈ 16-18; J(H3b, H2) |

| Aromatic H | 7.2 - 8.0 | m | Aromatic J-couplings |

Note: Predicted values are based on related structures and general principles; actual values may vary.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of molecular structure, including the absolute configuration of chiral centers. researchgate.net This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of the molecule in the solid state.

For an enantiopure compound like (1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene, X-ray diffraction analysis allows for the direct determination of its absolute stereochemistry. nih.gov This is typically achieved through the anomalous dispersion (Bijvoet) method, where the scattering of X-rays by the atoms in a non-centrosymmetric crystal allows for the differentiation between a structure and its mirror image. researchgate.neted.ac.uk The successful application of this method provides a high degree of confidence in the assignment of the (R) or (S) configuration to each stereocenter. nih.gov The resulting crystallographic data is crucial for understanding intermolecular interactions, such as hydrogen bonding and packing forces, within the crystal lattice.

Table 2: Representative Data from a Single-Crystal X-ray Diffraction Study

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₉H₈N₄O₂ |

| Formula Weight | The molecular weight of the compound. | 192.18 g/mol |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal lattice. ed.ac.uk | P2₁ |

| Unit Cell Dimensions | The lengths and angles of the unit cell (a, b, c, α, β, γ). nih.gov | a = 15.7 Å, b = 5.6 Å, c = 31.4 Å, β = 93.1° |

| Flack Parameter | A value used to determine the absolute structure of a chiral crystal. ed.ac.uk | ~0 |

Note: Example values are illustrative and based on a representative small organic molecule. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a rapid and powerful tool for identifying functional groups within a molecule. Each functional group possesses characteristic vibrational frequencies, which serve as a molecular fingerprint.

In the characterization of this compound, IR and Raman spectroscopy are particularly useful for confirming the presence of the azido (B1232118) (–N₃) and nitro (–NO₂) moieties. The azide (B81097) group gives rise to a very strong and sharp absorption band in the IR spectrum, typically located in the region of 2100–2130 cm⁻¹, corresponding to its asymmetric stretching vibration. researchcommons.org This peak is highly characteristic and its appearance is a clear indicator of a successful azidation reaction.

The nitro group is identified by two distinct stretching vibrations: a strong asymmetric stretch (νas) usually found between 1500 and 1560 cm⁻¹ and a symmetric stretch (νs) of medium intensity between 1345 and 1385 cm⁻¹. esisresearch.org These techniques are invaluable for real-time reaction monitoring, allowing chemists to track the consumption of starting materials and the formation of products by observing the disappearance and appearance of these characteristic functional group peaks.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azide (R–N₃) | Asymmetric Stretch | 2100 - 2130 | Strong, Sharp |

| Nitro (Ar–NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (Ar–NO₂) | Symmetric Stretch | 1345 - 1385 | Medium |

| Aromatic C–H | Stretch | 3000 - 3100 | Medium |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas. For this compound, HRMS would be used to verify that the experimental mass matches the calculated exact mass for the formula C₉H₈N₄O₂.

In addition to molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Under techniques like electron ionization (EI), the parent molecule breaks apart into smaller, characteristic fragment ions. Aromatic azides are well-known to undergo a facile loss of a molecule of dinitrogen (N₂; 28 Da), a highly stable neutral fragment. This fragmentation is a key diagnostic tool for identifying the presence of an azide group. Other expected fragmentations for this compound would include the loss of the nitro group (NO₂; 46 Da) and cleavage of the dihydroindene ring system.

Table 4: Predicted HRMS Data and Key Fragments

| Species | Formula | Calculated Exact Mass (m/z) | Interpretation |

|---|---|---|---|

| [M]⁺˙ | C₉H₈N₄O₂ | 192.0647 | Molecular Ion |

| [M - N₂]⁺˙ | C₉H₈N₂O₂ | 164.0586 | Loss of dinitrogen from azide group |

| [M - NO₂]⁺ | C₉H₈N₃ | 146.0718 | Loss of nitro group |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

No published Density Functional Theory (DFT) studies were found for (1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene. Such studies would typically provide insights into the molecule's electronic properties, such as orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential, which are fundamental for predicting its reactivity.

Computational Analysis of Conformational Preferences and Stereoselectivity

There are no available computational analyses detailing the conformational preferences of this compound. A computational study in this area would involve calculating the relative energies of different spatial arrangements of the atoms (conformers) to determine the most stable three-dimensional structure, which is crucial for understanding its biological activity and role in stereoselective reactions.

Modeling of Reaction Pathways and Transition State Geometries

Information on the modeling of reaction pathways and the calculation of transition state geometries for reactions involving this compound is not present in the current body of scientific literature. These studies are essential for elucidating reaction mechanisms, determining activation energies, and predicting reaction kinetics.

Investigation of Solvent Effects and Chiral Catalyst Performance

No computational investigations into the effects of different solvents on the properties and reactivity of this compound, or the performance of chiral catalysts in its synthesis, have been reported. Such studies would be valuable for optimizing reaction conditions and designing more efficient synthetic routes.

Applications As a Versatile Building Block in Complex Molecule Synthesis

Role as a Chiral Auxiliary and Ligand Precursor in Asymmetric Synthesis

The quest for enantiomerically pure compounds has positioned asymmetric synthesis as a cornerstone of modern organic chemistry, with chiral ligands and auxiliaries playing a pivotal role. The (1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene molecule serves as a valuable precursor to chiral amines, which are fundamental components of many "privileged" ligands used in asymmetric catalysis.

The reduction of the azide (B81097) group in this compound provides straightforward access to the corresponding chiral primary amine, (1R)-1-amino-4-nitro-2,3-dihydro-1H-indene. This amine, possessing a defined stereocenter, can be further elaborated into more complex chiral ligands, such as 1,2-diamines, which are highly effective in a variety of metal-catalyzed asymmetric reactions. researchgate.netnih.govrsc.org Chiral 1,2-diamines are known to form stable chelate complexes with transition metals, creating a well-defined chiral environment that can effectively induce enantioselectivity in a wide range of transformations. researchgate.net

The indane backbone provides a rigid conformational scaffold, which is a desirable feature in ligand design as it can reduce the number of accessible conformations of the catalyst complex, often leading to higher enantioselectivity. The synthesis of chiral ligands from readily available starting materials like natural amino acids has been extensively explored, establishing a precedent for the utility of chiral amine building blocks. nih.govnih.govmdpi.com Following these established principles, derivatives of (1R)-1-amino-4-nitro-2,3-dihydro-1H-indene can be envisioned as components of ligands for reactions such as asymmetric allylic substitutions, hydrogenations, and carbon-carbon bond-forming reactions. rsc.org

| Ligand Class | Structural Motif | Typical Asymmetric Reaction | Potential Precursor |

|---|---|---|---|

| Chiral Diamines | R-NH-CH₂-CH₂-NH-R' | Asymmetric Hydrogenation, Transfer Hydrogenation | (1R)-1-Amino-4-nitro-2,3-dihydro-1H-indene |

| Phosphine-Amine Ligands | Aryl₂-P-Linker-NH-R | Palladium-Catalyzed Asymmetric Allylic Alkylation | (1R)-1-Amino-4-nitro-2,3-dihydro-1H-indene |

| Salen-type Ligands | Bis(salicylidene)ethylenediamine core | Asymmetric Epoxidation, Cyclopropanation | Derivatized (1R)-1-amino-4-nitro-2,3-dihydro-1H-indene |

Precursor for the Synthesis of Privileged Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. ekb.eg The azide functionality of this compound makes it an excellent precursor for the synthesis of 1,2,3-triazoles, a class of heterocycles with a broad spectrum of biological activities. nih.govnih.gov

The most prominent method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. nih.govfrontiersin.org This reaction can be performed under thermal conditions or, more commonly, using copper(I) catalysis (the "click" reaction), which proceeds with high regioselectivity to afford 1,4-disubstituted triazoles. nih.govfrontiersin.org this compound can react with a wide variety of terminal and internal alkynes to generate novel chiral triazoles incorporating the indane scaffold. nih.govfrontiersin.orgnih.gov

Furthermore, the azide group can participate in intramolecular cycloadditions if an alkene or alkyne functionality is present elsewhere in the molecule, leading to the formation of fused polycyclic heterocyclic systems. nih.govresearchgate.netnih.gov The nitro group also offers synthetic handles for further functionalization or can participate directly in cyclization reactions. For instance, methods exist for the synthesis of triazoles from nitroalkenes and sodium azide, highlighting the synthetic potential embedded within the target molecule's structure. researchgate.net The reaction of organic azides is a cornerstone in the synthesis of a diverse array of heterocyclic systems. nih.govmdpi.com

| Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide, Terminal Alkyne | 1,4-Disubstituted 1,2,3-Triazole | High regioselectivity, mild conditions, high yield. nih.govfrontiersin.org |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Organic Azide, Terminal/Internal Alkyne | 1,5-Disubstituted 1,2,3-Triazole | Complementary regioselectivity to CuAAC. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Organic Azide, Cyclooctyne | Fused 1,2,3-Triazole | Bioorthogonal, proceeds without a metal catalyst. |

| Intramolecular [3+2] Cycloaddition | Molecule with both Azide and Alkene/Alkyne | Fused Triazoline/Triazole | Forms polycyclic systems. nih.govnih.gov |

Integration into Multi-Cyclic and Spiro Architectures for Chemical Research

Spirocyclic and multi-cyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which allow for precise spatial orientation of functional groups. nih.govnih.gov The indane framework of this compound is an excellent platform for the construction of such complex architectures.

A powerful strategy for synthesizing spiro-pyrrolidines involves the 1,3-dipolar cycloaddition of azomethine ylides with suitable dipolarophiles. nih.govresearchgate.netnih.gov The target compound can serve as a precursor in this methodology. First, reduction of the azide to a primary amine, followed by condensation with an aldehyde or ketone, generates an imine. Subsequent in situ generation of an azomethine ylide and reaction with a dipolarophile can lead to the formation of complex spiro[indene-pyrrolidine] derivatives. researchgate.netnih.govsemanticscholar.org This approach allows for the creation of multiple stereocenters in a single, highly controlled step.

Intramolecular reactions provide another avenue to complex cyclic systems. An intramolecular 1,3-dipolar cycloaddition of the azide group onto an appended π-system can forge a new ring fused to the indane core. researchgate.nettubitak.gov.tr Similarly, the nitro group can be leveraged in cascade reactions to build bi- or tricyclic systems. For example, cascade intramolecular rearrangement/cycloaddition of nitrocyclopropane (B1651597) carboxylates has been used to access complex bicyclic systems, illustrating the potential of the nitro group to participate in intricate bond-forming sequences. rsc.org

| Synthetic Strategy | Key Precursors | Resulting Architecture | Example Reaction |

|---|---|---|---|

| Intermolecular [3+2] Cycloaddition | Indene (B144670) derivative (dipolarophile), Azomethine ylide | Spiro[indene-pyrrolidine] researchgate.netnih.gov | Reaction of 2-methylene-indanone with an in situ generated azomethine ylide. |

| Intramolecular [3+2] Cycloaddition | Azido-indane with a tethered alkene/alkyne | Fused polycyclic indane | Thermal or metal-catalyzed cyclization. nih.govresearchgate.net |

| Cascade Reaction | Nitro-indane derivative | Fused heterocyclic indane | Nitro-group mediated cyclization. rsc.org |

| Intramolecular Friedel-Crafts Reaction | Indane with an electrophilic side chain | Fused polycyclic aromatic system | Acid-catalyzed annulation. |

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Mechanistic Understanding

While direct literature on the synthesis of (1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene is not extensively available, its synthesis can be strategically designed by combining established methodologies for the preparation of indanone precursors, asymmetric azidation, and aromatic nitration. A plausible synthetic pathway would likely commence with the synthesis of 4-nitro-1-indanone. This key intermediate can be prepared through methods such as the intramolecular Friedel–Crafts acylation of 3-(4-nitrophenyl)propanoic acid. beilstein-journals.org

The stereoselective introduction of the azide (B81097) group at the C1-position to furnish the desired (1R) enantiomer is the most critical step. This can be achieved through several asymmetric synthetic strategies. One approach involves the asymmetric reduction of 4-nitro-1-indanone to the corresponding (1R)-1-hydroxy-4-nitro-2,3-dihydro-1H-indene, followed by a Mitsunobu reaction with an azide source like diphenylphosphoryl azide (DPPA) or zinc azide pyridine (B92270) complex. This method generally proceeds with inversion of configuration. Alternatively, direct asymmetric azidation of a suitable precursor, potentially involving transition-metal catalysis, could offer a more direct route. rsc.org The development of catalytic asymmetric methods for the synthesis of chiral azides is an active area of research, with various strategies being explored to control enantioselectivity. rsc.orgorganic-chemistry.org

The mechanism of the azidation step is highly dependent on the chosen method. For instance, in a Mitsunobu reaction, the reaction proceeds through an S(_N)2-type mechanism, which would result in the inversion of stereochemistry from a chiral alcohol precursor. In transition-metal-catalyzed reactions, the mechanism can be more complex, often involving the formation of a metal-nitrenoid intermediate. mdpi.com

Understanding the interplay between the electron-withdrawing nitro group on the aromatic ring and the azido (B1232118) group at the benzylic position is crucial for predicting the reactivity of the target molecule. The nitro group significantly influences the electronic properties of the indene (B144670) system, which can affect the stability and reactivity of the azido group. mdpi.com

Emerging Challenges and Opportunities in Azido-Nitro Indene Chemistry

The synthesis and study of this compound and related compounds present both significant challenges and exciting opportunities.

Challenges:

Stereocontrol: Achieving high enantioselectivity in the introduction of the azide group at a sterically hindered position can be challenging. The development of robust and highly selective catalytic systems is a primary hurdle. scirea.org

Safety: Compounds containing both azido and nitro groups can be energetically unstable and potentially explosive. rsc.orgnih.gov Careful handling and small-scale synthesis are necessary, especially during reaction optimization and characterization.

Functional Group Compatibility: The presence of a nitro group can interfere with certain catalytic systems or reagents used for azidation, requiring careful selection of reaction conditions.

Opportunities:

Novel Building Blocks: Chiral azido-nitro indenes can serve as versatile building blocks in organic synthesis. The azide group can be readily transformed into other nitrogen-containing functionalities such as amines, amides, and triazoles through reactions like the Staudinger reduction or click chemistry. nih.govnih.gov

Medicinal Chemistry: The indane scaffold is a privileged structure in medicinal chemistry, and the introduction of azido and nitro groups could lead to the discovery of novel bioactive compounds. nih.govbeilstein-journals.org

Materials Science: The energetic properties of azido-nitro compounds could be of interest in materials science, although this requires careful consideration of safety aspects. marketdataforecast.comdatainsightsmarket.com

The following table summarizes some of the key challenges and opportunities:

| Aspect | Challenges | Opportunities |

| Synthesis | Achieving high enantioselectivity; Ensuring functional group compatibility. | Development of novel asymmetric catalytic methods. |

| Handling | Potential for energetic decomposition. | Exploration of controlled energy release applications. |

| Applications | Limited stability of some derivatives. | Versatile synthetic intermediates for medicinal chemistry and materials science. |

Directions for Novel Reaction Discovery and Methodology Development

Future research in the field of azido-nitro indene chemistry should focus on the development of novel synthetic methodologies and the exploration of new reactions.

Methodology Development:

Catalytic Asymmetric Azidation: There is a need for the development of new, highly efficient, and enantioselective catalytic methods for the direct azidation of indanone derivatives or their corresponding enol ethers. organic-chemistry.org Iron-catalyzed haloazidation reactions of α,β-unsaturated amides and esters have shown promise for the construction of chiral β-azido compounds and could potentially be adapted. organic-chemistry.org

C-H Azidation: The direct, stereoselective C-H azidation of the indane scaffold would represent a significant advancement in synthetic efficiency. Transition-metal-catalyzed C-H amination reactions using organic azides as the nitrogen source are an emerging area of research and could be explored for this purpose. nih.gov

Flow Chemistry: The use of microreactor technology could offer a safer and more controlled way to handle potentially energetic azido-nitro compounds, allowing for rapid optimization of reaction conditions and safer scale-up.

Novel Reaction Discovery:

Intramolecular Reactions: The proximate arrangement of the azido and nitro groups could enable novel intramolecular cyclization reactions, potentially leading to new heterocyclic scaffolds.

Domino Reactions: The development of domino reactions that utilize the reactivity of both the azido and nitro groups in a single synthetic operation would be a highly atom-economical approach to complex molecules. nih.gov

Photochemical and Thermal Reactions: The study of the photochemical and thermal decomposition of this compound could reveal interesting reactive intermediates, such as nitrenes, and lead to the discovery of novel transformations.

The continued exploration of C-N bond formation strategies will be crucial for advancing this area of chemistry. pageplace.denumberanalytics.com The development of greener and more sustainable synthetic methods should also be a priority. ajgreenchem.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R)-1-azido-4-nitro-2,3-dihydro-1H-indene, and how do reaction conditions influence enantiomeric purity?

- Methodology : The synthesis of this compound typically involves sequential functionalization of the dihydroindene scaffold. Evidence from chiral azido-indene derivatives (e.g., (1R)-1-azido-6-methyl-2,3-dihydro-1H-indene) suggests that stereochemical control is achieved using asymmetric catalysis or chiral auxiliaries during azide introduction . For nitro group installation, nitration protocols must balance regioselectivity (para-substitution) with thermal stability, as nitro groups may decompose under harsh conditions. Enantiomeric purity can be verified via chiral HPLC or polarimetry, with optimization of reaction time, temperature, and catalyst loading to minimize racemization .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : H/C NMR and IR spectroscopy are critical for confirming the azide (2100 cm) and nitro (1520 cm) functional groups. NOESY experiments can resolve stereochemistry by analyzing spatial interactions between the azido group and adjacent protons .

- Computational Analysis : Density Functional Theory (DFT) calculations predict electronic effects of the nitro group on azide reactivity. For example, nitro’s electron-withdrawing nature may polarize the azide, enhancing its participation in click chemistry (e.g., CuAAC) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction yields for azido-nitroindene derivatives?

- Methodology : Discrepancies in yields (e.g., 95% purity in some syntheses vs. lower yields in others) may arise from competing side reactions (e.g., nitro group reduction during catalytic hydrogenation). Strategies include:

- Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks azide and nitro group stability during synthesis .

- Purification Optimization : Gradient elution in flash chromatography or preparative HPLC isolates the target compound from byproducts like de-nitro or dimerized species .

- Controlled Studies : Systematic variation of solvents (polar aprotic vs. nonpolar) and temperature identifies conditions favoring high yields .

Q. How does the nitro group’s position (para vs. meta) influence the reactivity of azido-dihydroindenes in cycloaddition reactions?

- Methodology :

- Comparative Synthesis : Prepare analogs with nitro groups at different positions (e.g., 4-nitro vs. 5-nitro) using directed ortho/metalation or electrophilic substitution .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates of CuAAC with alkynes. The para-nitro group’s electron-withdrawing effect may accelerate azide activation, while steric hindrance from meta-substitution could slow reactivity .

Q. What mechanistic insights explain the thermal stability of this compound under varying conditions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures under inert vs. oxidative atmospheres.

- DFT Calculations : Model transition states for potential decomposition pathways (e.g., Curtius rearrangement or nitro-azide cyclization). Computational results guide experimental validation via differential scanning calorimetry (DSC) .

Key Research Considerations

- Safety : Azides are shock-sensitive; handle with precautions against detonation (e.g., dilute solutions, inert atmospheres) .

- Data Validation : Cross-reference spectroscopic data with computational models to confirm assignments, especially for overlapping signals in crowded regions (e.g., aromatic protons near nitro groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.